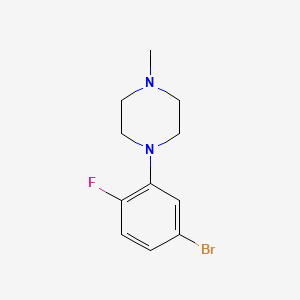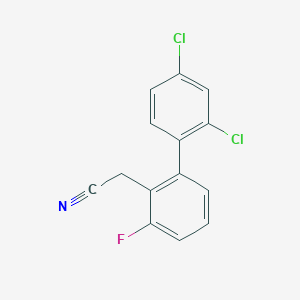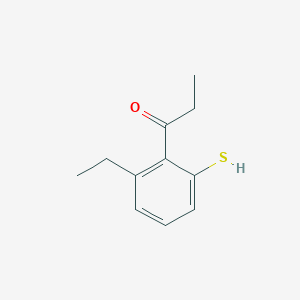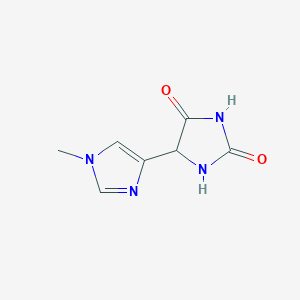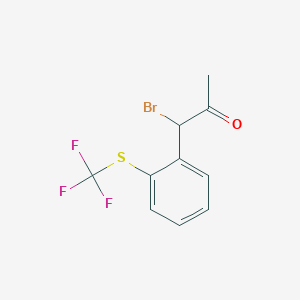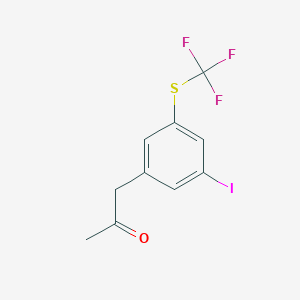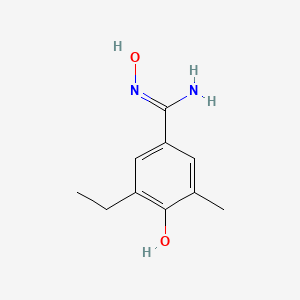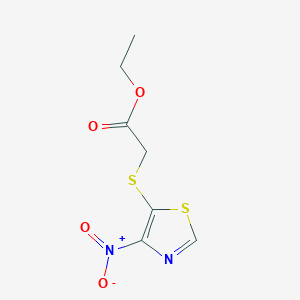
Z-a-Me-Lys(Boc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-a-Me-Lys(Boc)-OH: is a synthetic derivative of lysine, an essential amino acid. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group, a methyl group (Me) on the alpha carbon, and a tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain. These modifications make it a valuable intermediate in peptide synthesis and other biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-a-Me-Lys(Boc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using a benzyloxycarbonyl (Z) group.
Methylation: The alpha carbon of the lysine is methylated using a suitable methylating agent.
Protection of the Side Chain: The side chain amino group is protected using a tert-butyloxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Analyse Chemischer Reaktionen
Types of Reactions
Z-a-Me-Lys(Boc)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Z and Boc protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at the alpha carbon or side chain.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Z removal.
Coupling: Carbodiimides (e.g., EDC, DCC) and coupling reagents (e.g., HOBt, HATU).
Substitution: Alkyl halides or other electrophiles for substitution reactions.
Major Products Formed
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.
Deprotected Amino Acids: Removal of protecting groups yields free amino acids.
Wissenschaftliche Forschungsanwendungen
Z-a-Me-Lys(Boc)-OH has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug design and delivery.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of Z-a-Me-Lys(Boc)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The protecting groups prevent unwanted side reactions and ensure the correct sequence of amino acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Lys(Boc)-OH: Similar but without the methyl group on the alpha carbon.
Fmoc-Lys(Boc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Z.
Boc-Lys(Boc)-OH: Both amino groups are protected with Boc groups.
Uniqueness
Z-a-Me-Lys(Boc)-OH is unique due to the combination of Z and Boc protecting groups and the methylation at the alpha carbon. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic and research applications.
Eigenschaften
Molekularformel |
C20H30N2O6 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(2S)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C20H30N2O6/c1-19(2,3)28-17(25)21-13-9-8-12-20(4,16(23)24)22-18(26)27-14-15-10-6-5-7-11-15/h5-7,10-11H,8-9,12-14H2,1-4H3,(H,21,25)(H,22,26)(H,23,24)/t20-/m0/s1 |
InChI-Schlüssel |
CYYPSJGUDUWVTE-FQEVSTJZSA-N |
Isomerische SMILES |
C[C@](CCCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



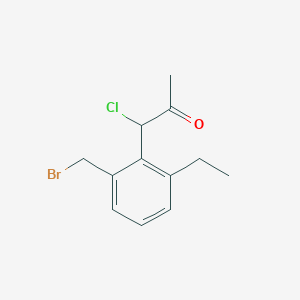

![Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-](/img/structure/B14051109.png)
